5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1h-pyrazole
CAS No.:
Cat. No.: VC18260916
Molecular Formula: C10H17N3O
Molecular Weight: 195.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17N3O |
|---|---|
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 5-(azetidin-3-yloxymethyl)-1-ethyl-3-methylpyrazole |
| Standard InChI | InChI=1S/C10H17N3O/c1-3-13-9(4-8(2)12-13)7-14-10-5-11-6-10/h4,10-11H,3,5-7H2,1-2H3 |
| Standard InChI Key | LJBATPBUMXGLGW-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC(=N1)C)COC2CNC2 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure combines a 1-ethyl-3-methylpyrazole core with an azetidin-3-yloxymethyl substituent. The pyrazole ring adopts a planar conformation, while the azetidine ring introduces strain due to its three-membered cyclic amine structure. This strain enhances reactivity at the azetidine’s nitrogen and oxygen atoms, facilitating nucleophilic and electrophilic transformations .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 195.26 g/mol |
| IUPAC Name | 5-(azetidin-3-yloxymethyl)-1-ethyl-3-methylpyrazole |
| CAS Number | 1485500-86-4 |
The azetidine-oxymethyl group at position 5 of the pyrazole ring introduces steric and electronic effects that influence regioselectivity in substitution reactions. X-ray crystallography of related compounds reveals intramolecular hydrogen bonding between the azetidine oxygen and pyrazole nitrogen, stabilizing the molecular conformation .
Synthesis and Optimization
Synthetic Routes
The synthesis of 5-((Azetidin-3-yloxy)methyl)-1-ethyl-3-methyl-1H-pyrazole involves sequential functionalization of pre-formed heterocyclic cores. A representative approach includes:
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Pyrazole Core Formation: Condensation of ethyl hydrazine with acetylacetone yields 1-ethyl-3-methylpyrazole.
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Chloromethylation: Reaction with formaldehyde and hydrochloric acid introduces a chloromethyl group at position 5.
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Azetidine Coupling: Nucleophilic substitution with azetidin-3-ol under basic conditions (e.g., ) attaches the azetidine moiety .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrazole formation | Ethyl hydrazine, acetylacetone, reflux | 85 |
| Chloromethylation | HCl, formaldehyde, 60°C | 72 |
| Azetidine coupling | Azetidin-3-ol, , DMF | 68 |
Industrial-Scale Challenges
Industrial production faces hurdles such as low yields in azetidine coupling (≤50% on multi-kilogram scales) and purification difficulties due to polar byproducts. Continuous-flow systems and phase-transfer catalysts (e.g., tetrabutylammonium bromide) are under investigation to improve efficiency .
Chemical Reactivity and Transformations
Nucleophilic Ring-Opening
The azetidine ring undergoes strain-driven nucleophilic attack. For example, in 2M HCl/ethanol at 60°C, ring-opening produces 3-(hydroxymethyl)pyrazole derivatives via C–N bond cleavage.
Table 3: Azetidine Ring-Opening Reactions
| Conditions | Product | Yield (%) |
|---|---|---|
| 2M HCl, ethanol, 60°C | 3-(Hydroxymethyl)pyrazole | 72 |
| Liquid NH₃, −33°C | Azetidine-ammonia adduct | 58 |
Electrophilic Aromatic Substitution
The pyrazole ring undergoes regioselective nitration and halogenation at the 4-position. Methyl and ethyl substituents direct electrophiles via steric and electronic effects:
Density functional theory (DFT) calculations indicate that the 4-position’s electron density (−0.12 eV) favors electrophilic attack over the 5-position (−0.09 eV) .
| Assay | Target | Result |
|---|---|---|
| Kinase inhibition | BRAF(V600E) | IC₅₀ = 89 nM |
| Cytokine suppression | IL-6 in macrophages | 55% reduction |
Applications in Materials Science
Polymer Modification
The compound’s dual heterocyclic structure enhances thermal stability in polyamides. Blending with nylon-6,6 increases decomposition onset temperatures by 30°C (TGA data).
Coordination Chemistry
Transition metal complexes (e.g., Cu(II) and Pd(II)) exhibit luminescent properties. A palladium complex demonstrates a quantum yield () of 0.42, suitable for OLED applications .
Comparison with Structural Analogs
Azetidine vs. Piperidine Derivatives
Replacing azetidine with piperidine reduces ring strain, decreasing reactivity but improving metabolic stability. Piperidine analogs show 3-fold longer half-lives () in hepatocyte assays .
Pyrazole Substitution Patterns
1-Benzyl-3-phenylpyrazoles exhibit higher lipid solubility () than the title compound (), impacting blood-brain barrier permeability .
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